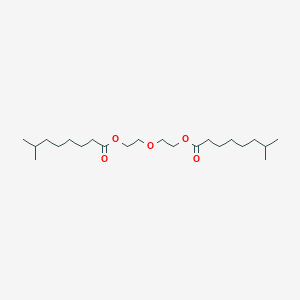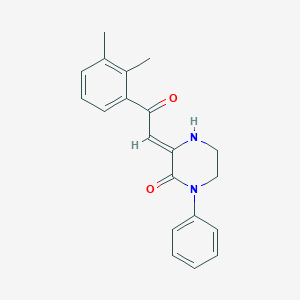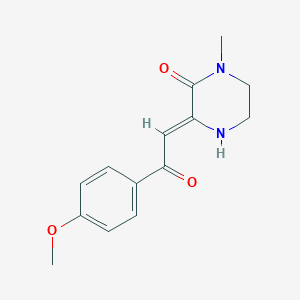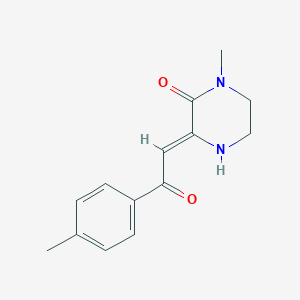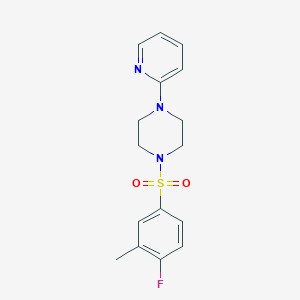
1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine, also known as PF-04885614, is a drug candidate that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This modulation is thought to result in the regulation of mood, anxiety, and cognitive function.
Biochemical and Physiological Effects:
1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine has been shown to have a range of biochemical and physiological effects in preclinical studies. These effects include the modulation of neurotransmitter activity, the reduction of inflammation, and the inhibition of cancer cell growth. The compound has also been shown to have a positive effect on cognitive function and memory.
実験室実験の利点と制限
One of the key advantages of 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of these receptors in various disease conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine. One area of interest is its potential use in combination with other drugs for the treatment of various disease conditions. Another potential direction is the development of more soluble analogs of the compound for improved administration in experimental settings. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine and its potential therapeutic applications in various disease conditions.
In conclusion, 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine is a promising drug candidate that has shown potential for the treatment of various disease conditions. Its high potency and selectivity make it a useful tool for studying the role of certain receptors in disease pathogenesis. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine is a multistep process that involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 4-pyridin-2-ylpiperazine in the presence of a base. The reaction is carried out in a solvent such as dichloromethane and the product is isolated by precipitation or chromatography.
科学的研究の応用
1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the key areas of research include its potential role in the treatment of anxiety, depression, and cognitive disorders. The compound has also been studied for its potential use in the treatment of neuropathic pain, inflammatory bowel disease, and cancer.
特性
製品名 |
1-(4-Fluoro-3-methyl-benzenesulfonyl)-4-pyridin-2-yl-piperazine |
|---|---|
分子式 |
C16H18FN3O2S |
分子量 |
335.4 g/mol |
IUPAC名 |
1-(4-fluoro-3-methylphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C16H18FN3O2S/c1-13-12-14(5-6-15(13)17)23(21,22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3 |
InChIキー |
AACALNSOMDQMRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)F |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)F |
溶解性 |
3.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







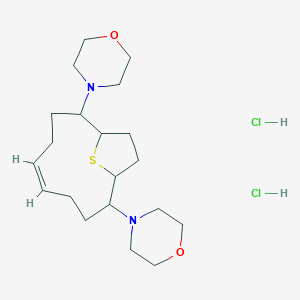
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
